2-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₃. It features a benzyl ether group and a hydroxyl group attached to a benzaldehyde structure. This compound is characterized by its aromatic properties and functional groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles under basic conditions for substitution .
The synthesis of 2-(benzyloxy)-4-hydroxybenzaldehyde typically involves the following steps:
These methods can be optimized for industrial production, often utilizing continuous flow reactors for efficiency and higher yields .
2-(Benzyloxy)-4-hydroxybenzaldehyde serves as a valuable intermediate in various organic syntheses. Its unique structure allows it to be used in:
Its versatility makes it significant in both academic research and industrial applications .
Interaction studies have shown that 2-(benzyloxy)-4-hydroxybenzaldehyde may interact with biological systems through enzyme inhibition, particularly affecting drug metabolism pathways. Further investigation into its interactions with specific receptors or enzymes could provide insights into its pharmacological potential .
Several compounds share structural similarities with 2-(benzyloxy)-4-hydroxybenzaldehyde, yet exhibit distinct properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzaldehyde | Lacks the benzyl ether group | Less versatile in synthetic applications |
| 3,4-Dihydroxybenzaldehyde | Contains an additional hydroxyl group | Different reactivity due to extra hydroxyl |
| 3-(Methoxy)-4-hydroxybenzaldehyde | Contains a methoxy group instead of a benzyl ether | Alters reactivity compared to the benzyl ether |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Hydroxyl group at a different position | Varies in biological activity and synthetic utility |
Uniqueness: The presence of both a benzyl ether and a hydroxyl group in 2-(benzyloxy)-4-hydroxybenzaldehyde provides a balance of reactivity and stability, making it particularly valuable as an intermediate in various chemical syntheses .
The synthesis of 2-(Benzyloxy)-4-hydroxybenzaldehyde relies primarily on classical organic chemistry approaches that have been extensively developed and optimized over several decades [1] [2]. The most prevalent method involves the selective benzylation of 2,4-dihydroxybenzaldehyde using benzyl halides under basic conditions [1].
The Williamson ether synthesis represents the cornerstone methodology for preparing benzyl ethers, including 2-(Benzyloxy)-4-hydroxybenzaldehyde [4] [5]. This nucleophilic substitution reaction proceeds through an SN2 mechanism where an alkoxide nucleophile attacks a primary alkyl halide [4]. For the target compound, 2,4-dihydroxybenzaldehyde serves as the phenolic substrate, which upon deprotonation with a suitable base, forms a phenoxide anion that subsequently reacts with benzyl bromide or benzyl chloride [1].
The regioselectivity of benzylation is crucial for obtaining the desired 2-(Benzyloxy)-4-hydroxybenzaldehyde rather than the 4-(Benzyloxy)-2-hydroxybenzaldehyde isomer [1]. Research has demonstrated that the use of dry potassium fluoride in acetonitrile provides excellent regioselectivity, favoring benzylation at the 2-position of 2,4-dihydroxybenzaldehyde [1]. This approach yields the target compound with high purity and minimal formation of regioisomers [1].
An alternative classical route involves the Vilsmeier-Haack formylation reaction applied to appropriately substituted phenolic precursors [1] [2]. This method utilizes dimethylformamide and phosphoryl chloride to introduce the aldehyde functionality while maintaining the benzyloxy substitution pattern [1]. The reaction proceeds through the formation of an iminium salt intermediate, which upon hydrolysis yields the desired benzaldehyde derivative [1].
| Method | Starting Materials | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde + Benzyl Bromide/Chloride + Base | Sodium hydroxide, Acetone, Reflux 6 hours | 85-95 | High |
| Vilsmeier-Haack Formylation | 2,4-Dihydroxybenzaldehyde + Dimethylformamide + Phosphoryl chloride | Acetonitrile, 0-25°C | 65-85 | Moderate |
| Benzylation with Benzyl Bromide | 2,4-Dihydroxybenzaldehyde + Benzyl Bromide + Potassium carbonate | Acetone, Potassium carbonate, Reflux | 75-90 | High |
| Benzylation with Benzyl Chloride | 2,4-Dihydroxybenzaldehyde + Benzyl Chloride + Potassium fluoride | Dry Potassium fluoride, Acetonitrile | 80-92 | Very High |
| Phase Transfer Catalysis | 2,4-Dihydroxybenzaldehyde + Benzyl Halide + Phase transfer catalyst | Tributylamine, Acetonitrile | 70-85 | Good |
The benzylation reaction typically requires careful control of reaction conditions to maximize yield and selectivity [6]. The use of potassium carbonate as a base in acetone solvent has been reported to provide good results, with reaction times ranging from 4 to 12 hours at reflux temperature [1]. The choice of benzyl halide significantly influences the reaction outcome, with benzyl bromide generally providing faster reaction rates compared to benzyl chloride due to the superior leaving group ability of bromide [7] [8].
Phase transfer catalysis represents another classical approach that enhances the efficiency of benzyl ether formation [6]. The use of quaternary ammonium salts such as tributylamine facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react more effectively with the benzyl halide [6]. This methodology has demonstrated particular utility in large-scale synthetic applications where improved mass transfer is beneficial [6].
Microwave-assisted organic synthesis has emerged as a powerful tool for the efficient preparation of benzyl ethers, including 2-(Benzyloxy)-4-hydroxybenzaldehyde [9] [10] [11]. These methodologies offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [11] [12].
The application of microwave irradiation to benzyl ether synthesis has demonstrated remarkable time reductions compared to conventional thermal methods [11] [13]. Research has shown that microwave heating can achieve yields comparable to traditional methods in as little as 5 minutes, representing an 18-fold reduction in reaction time [11] [13]. The enhanced reaction rates are attributed to the selective heating of polar molecules and improved energy transfer efficiency under microwave conditions [12].
Solvent-free approaches represent a particularly attractive subset of microwave-assisted methodologies [9] [12]. These green chemistry approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [9] [12]. The solvent-free synthesis of benzyl ethers can be achieved by directly mixing the phenolic substrate with benzyl halides and appropriate bases under microwave irradiation [14] [15].
The optimization of microwave parameters is critical for achieving optimal results in benzyl ether synthesis [10] [16]. Key parameters include microwave power, temperature, and irradiation time, all of which must be carefully balanced to maximize product formation while minimizing side reactions [10] [12]. Research has established that power levels of 300-600 watts at temperatures ranging from 60-120°C provide optimal conditions for most benzyl ether formations [10] [16].
| Method | Conditions | Time Reduction | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Benzylation | 300 watts, 101°C, 50 minutes | 18-fold reduction | 72-81 | Rapid heating, Energy efficient |
| Solvent-Free Benzyl Ether Formation | Neat conditions, 120°C | 10-fold reduction | 60-75 | No solvent waste, Simple workup |
| Microwave-Assisted Condensation | 600 watts, 60°C, 4-6 minutes | 96-98% reduction | 75-90 | Very fast reaction, Clean products |
| Green Chemistry Approach | Microwave, Reduced solvent | 85% reduction | 70-85 | Environmentally friendly |
The mechanism of microwave enhancement in benzyl ether synthesis involves both thermal and non-thermal effects [11] [12]. The rapid heating of polar reactants leads to higher local temperatures and increased molecular motion, facilitating nucleophilic substitution reactions [11]. Additionally, microwave irradiation may induce specific molecular orientations that favor productive collisions between reactants [12].
Comparative studies between microwave-assisted and conventional heating methods have consistently demonstrated superior performance for microwave approaches [9] [11] [12]. The benefits extend beyond simple time reduction to include improved product purity, reduced formation of byproducts, and enhanced overall process efficiency [11] [12]. These advantages make microwave-assisted synthesis particularly attractive for both laboratory-scale research and potential industrial applications [11] [16].
Catalytic methodologies for benzyl ether formation have gained significant attention due to their potential for improved selectivity, milder reaction conditions, and enhanced sustainability [17] [18] [19]. Various metal-based catalytic systems have been developed for the efficient synthesis of benzyl ethers, including those containing the 2-(Benzyloxy)-4-hydroxybenzaldehyde structural motif [17] [20] [21].
Iron-based catalytic systems have demonstrated remarkable efficiency in benzyl ether synthesis [17]. Iron(III) chloride hexahydrate serves as an effective catalyst for the symmetrical etherification of benzyl alcohols under relatively mild conditions [17]. The reaction proceeds in propylene carbonate as a green and recyclable solvent, achieving full conversion of benzyl alcohol substrates at 100°C over 14 hours [17]. The catalytic system exhibits excellent tolerance for various substituents on the benzyl alcohol substrate, making it suitable for the synthesis of diverse benzyl ether derivatives [17].
Silver-catalyzed methodologies represent another significant advancement in benzyl ether synthesis [18]. Silver catalysts enable the alkoxylation of benzylic carbon-hydrogen bonds using potassium persulfate as an oxidant under ambient temperature conditions [18]. This approach demonstrates good functional group tolerance, site selectivity, and chemoselectivity, proceeding smoothly with various primary, secondary, and tertiary alcohol nucleophiles [18]. The methodology provides mechanistic insights into radical pathways that govern the formation of benzyl ethers [18].
Palladium catalysis offers unique opportunities for the synthesis of benzyl ethers through carbonylation reactions [21]. Palladium-catalyzed alkoxycarbonylation of secondary benzylic ethers provides access to arylpropionate esters, which can serve as precursors to benzyl ether derivatives [21]. The reaction demonstrates that ethers can be effectively utilized as substrates in carbonylation chemistry, expanding the synthetic utility of benzyl ether compounds [21].
Copper-based catalytic systems have shown exceptional performance in the selective oxidation of benzyl ethers [19]. The copper oxide/carbon nitride composite catalyst exhibits superior catalytic performance in the selective oxidation of benzyl ethers to benzoates [19]. The reaction proceeds efficiently at room temperature in acetone solution, achieving good to excellent yields for various substrates with only 1.5 equivalents of tert-butyl hydroperoxide [19].
| Catalyst System | Reaction Type | Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Iron(III) Chloride | Symmetrical Etherification | Iron(III) chloride hexahydrate (5 mol%), 100°C, 14 hours | 90-100 | 90-95 |
| Silver Catalysis | Carbon(sp³)-Hydrogen Alkoxylation | Silver nitrate, Potassium persulfate, Room temperature | 85-95 | 88-92 |
| Palladium Catalysis | Carbonylation | Palladium(II) acetate, Carbon monoxide atmosphere | 80-95 | 85-90 |
| Copper Oxide/Carbon Nitride | Selective Oxidation | Copper oxide/Carbon nitride, tert-Butyl hydroperoxide, Room temperature | 75-97 | 92-98 |
| Nickel/Zeolite Systems | Hydrogenolysis | Nickel/Hydrogen ZSM-5, Hydrogen atmosphere | 85-99 | 90-95 |
Nickel-based catalytic systems provide alternative pathways for benzyl ether transformations [22] [23]. Nickel catalysts supported on zeolites such as Hydrogen ZSM-5 demonstrate excellent performance in the hydrogenolysis of benzyl ethers [22] [23]. The dual-functional Nickel/Hydrogen ZSM-5 catalyst enables selective cleavage of carbon-oxygen bonds in benzyl ethers, with hydrogenolysis occurring as the major reaction pathway [22] [23]. These catalytic systems operate under hydrogen atmosphere and provide high conversion rates with excellent selectivity [22] [23].
The mechanistic understanding of catalytic benzyl ether formation has advanced significantly through detailed studies of reaction pathways [20] [18] [19]. Photoredox organocatalysis has enabled the direct carbon-hydrogen functionalization and arylation of benzyl ethers through the productive merger of thiol catalysts with iridium photoredox catalysts [20]. The mechanism involves the coupling of catalytically generated radicals, including arene radical anions and nucleophilic alpha-ether radicals [20].
Industrial production of 2-(Benzyloxy)-4-hydroxybenzaldehyde requires comprehensive optimization strategies that address scalability, cost-effectiveness, and process efficiency [24] [25] [26]. Large-scale manufacturing considerations extend beyond simple laboratory-scale synthesis to encompass equipment design, process control, and economic viability [24] [26].
The development of commercial-scale benzaldehyde production processes has provided valuable insights applicable to 2-(Benzyloxy)-4-hydroxybenzaldehyde synthesis [26]. Economic evaluation studies of benzaldehyde plants with capacities of 3000 metric tonnes per year have established benchmark parameters for industrial feasibility [26]. The optimal plant design incorporates batch-continuous operation modes, where reactors operate in batch mode while product purification steps utilize continuous processing [26].
Process intensification through advanced reactor technologies offers significant advantages for industrial benzyl ether production [27] [28]. Rotating packed bed reactors have demonstrated superior performance compared to conventional stirred tank reactors, achieving benzaldehyde yields of 97% versus 65% in 15 minutes [27]. The enhanced mass transfer characteristics of intensified reactors enable higher productivity and improved product quality [27].
Temperature optimization represents a critical factor in industrial benzyl ether synthesis [27] [26] [28]. Response surface methodology has been applied to optimize the simultaneous influence of experimental parameters on product yield [27]. The relative influence of parameters follows the order: ozone concentration > high gravity factor = amount of water [27]. Optimized reaction conditions include specific temperature ranges of 60-120°C depending on the chosen synthetic route [26] [29].
Catalyst optimization and recovery strategies are essential for economic viability in industrial applications [25] [29]. Multi-element hydrotalcite catalysts have shown promise for large-scale hydroxybenzaldehyde synthesis, offering environmental friendliness, simple catalyst regeneration, high conversion rates, and good selectivity [29]. The catalyst can be recovered through filtration, washed with solvents, roasted, hydrated, and dried for reuse in subsequent reactions [29].
| Process Parameter | Specification/Value | Industrial Considerations |
|---|---|---|
| Large-scale Production Capacity | 3000 metric tonnes/year | Economies of scale achieved |
| Batch-Continuous Mode | 6 hours per batch, 4 batches/day | Optimized for continuous operation |
| Reaction Temperature Range | 60-120°C | Heat transfer optimization critical |
| Pressure Conditions | 1-5 bar | Safety and equipment design |
| Catalyst Loading | 0.5-5 mol% | Catalyst recovery and recycling |
| Residence Time | 15 minutes - 6 hours | Process intensification benefits |
| Product Purity | 95-99% | Market quality requirements |
| Cost per kilogram (United States Dollars) | 6.36-6.69 | Economic viability assessment |
Biotechnological approaches represent emerging strategies for industrial hydroxybenzaldehyde production [30]. Microorganism-based production using strains such as Bacillus megatherium offers safe and high-yield alternatives to traditional chemical synthesis [30]. These biological production methods demonstrate industrial prospects through their safety profiles and potential for high product yields [30].
Process automation and control systems are fundamental to successful industrial implementation [24] [26]. The integration of advanced process control with real-time monitoring enables optimization of reaction parameters and product quality [26]. Manufacturing cost analysis indicates that raw chemical costs comprise approximately 90% of total production expenses, emphasizing the importance of efficient material utilization [26].
Environmental considerations and sustainability metrics increasingly influence industrial production strategies [25] [29]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize environmental impact [25]. The development of recyclable catalytic systems and solvent recovery processes contributes to overall process sustainability and economic performance [25] [29].
Nuclear magnetic resonance spectroscopy provides critical insights into the molecular structure and electronic environment of 2-(Benzyloxy)-4-hydroxybenzaldehyde. The multinuclear approach employing both proton and carbon-13 NMR techniques enables comprehensive structural characterization [1] .
The proton nuclear magnetic resonance spectrum of related benzyloxy-substituted hydroxybenzaldehyde derivatives reveals distinctive chemical shift patterns that enable structural assignment. For 4-(Benzyloxy)-2-hydroxybenzaldehyde, a closely related isomer, the aldehyde proton appears as a distinctive singlet at δ 10.29 parts per million with a coupling constant of 0.7 hertz in deuterated dimethyl sulfoxide [3]. The phenolic hydroxyl proton resonates at δ 11.26 parts per million as a singlet, indicating strong intramolecular hydrogen bonding interactions [3].
The benzyloxy substituent contributes characteristic signals with the methylene bridge protons appearing as a singlet at δ 5.12 parts per million [3]. This chemical shift value reflects the electron-withdrawing influence of the adjacent oxygen atom and the aromatic benzene ring system. The aromatic proton region spans from δ 7.31 to 7.87 parts per million, encompassing both the substituted benzaldehyde ring and the pendant phenyl group [3].
Comparison with related compounds provides insight into substitution pattern effects. 3-(Benzyloxy)-4-hydroxybenzaldehyde exhibits an aldehyde proton signal at δ 9.80 parts per million and a hydroxyl proton at δ 10.50 parts per million . The aromatic region for this isomer appears slightly upfield at δ 6.90 to 7.47 parts per million, reflecting the different substitution pattern and electronic environment .
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of benzyloxy-substituted benzaldehyde derivatives. The carbonyl carbon consistently appears in the characteristic aldehyde region, with 4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives showing resonances around δ 191.55 parts per million [3]. This chemical shift reflects the deshielding effect of the carbonyl oxygen and the influence of aromatic substitution patterns.
The aromatic carbon region spans from approximately δ 108.5 to 148.3 parts per million, encompassing both the substituted benzene ring and quaternary carbons [3]. The benzyl methylene carbon appears at δ 70.1 parts per million, consistent with its attachment to oxygen and the aromatic system [3]. The phenyl ring carbons of the benzyloxy substituent resonate in the range δ 127.5 to 128.7 parts per million, characteristic of unsubstituted aromatic carbons [3].
Comparative analysis with simpler benzaldehyde derivatives demonstrates the influence of substitution. Unsubstituted benzaldehyde exhibits a carbonyl carbon signal between δ 192.6 and 193.0 parts per million [4], slightly downfield from the substituted derivatives, indicating the electronic influence of the hydroxyl and benzyloxy substituents.
The chemical shift patterns observed in multinuclear nuclear magnetic resonance spectra enable definitive structural assignment and provide insight into electronic effects. The significant downfield shift of hydroxyl protons in hydroxybenzaldehyde derivatives reflects strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen [5] [6]. This interaction is particularly pronounced in ortho-substituted derivatives where geometric constraints favor six-membered hydrogen-bonded ring formation.
The benzyloxy substituent introduces characteristic chemical shift patterns that distinguish it from other ether linkages. The methylene bridge protons consistently appear around δ 5.12 parts per million across different substitution patterns [3] , providing a reliable diagnostic signal for structural identification.
X-ray crystallographic analysis provides definitive three-dimensional structural information and reveals intermolecular interactions governing crystal packing behavior. Crystallographic studies of related benzyloxy-substituted benzaldehyde derivatives demonstrate consistent structural motifs and packing arrangements [7] [8].
The molecular structure of benzyloxy-substituted benzaldehyde derivatives typically exhibits near-planar conformations for the substituted benzene ring with the aldehyde group coplanar or nearly coplanar with the aromatic system. 4-(Benzyloxy)benzaldehyde demonstrates a dihedral angle of 5.23 degrees between aromatic rings, indicating minimal steric hindrance and favorable electronic conjugation [9] [10].
The benzyloxy substituent adopts extended conformations that minimize steric interactions while maximizing stabilizing interactions. The phenyl ring of the benzyloxy group typically maintains a dihedral angle of approximately 78 degrees with respect to the substituted benzaldehyde ring, as observed in 4-benzyloxy-3-methoxybenzaldehyde [11]. This orientation allows optimal packing arrangements while avoiding unfavorable steric clashes.
Crystallographic analysis reveals extensive networks of intermolecular interactions that stabilize crystal structures. 4-Benzyloxy-3-methoxybenzaldehyde exhibits six significant intermolecular carbon-hydrogen···oxygen interactions with carbon-oxygen distances ranging from 3.405 to 3.802 angstroms [11]. These interactions create three-dimensional networks linking each molecule directly to six neighbors [11].
The hydroxyl substituent in hydroxybenzaldehyde derivatives participates in classical hydrogen bonding interactions. p-Hydroxybenzaldehyde demonstrates intermolecular oxygen-hydrogen···oxygen hydrogen bonds with an oxygen···oxygen distance of 2.67 angstroms [12]. These interactions form zigzag chains that extend along crystallographic axes, creating layered packing arrangements [12].
Benzaldehyde derivatives without hydrogen bond donors rely on weaker interactions for crystal cohesion. The carbonyl group serves as a hydrogen bond acceptor in carbon-hydrogen···oxygen interactions, while aromatic rings participate in π-π stacking arrangements. These weaker interactions result in different packing motifs compared to hydrogen-bonded structures [7] [8].
The crystal packing of benzyloxy-substituted benzaldehyde derivatives demonstrates systematic relationships between molecular structure and supramolecular organization. Compounds with hydroxyl substituents typically crystallize in centrosymmetric space groups such as P21/c, facilitating hydrogen-bonded dimeric arrangements [13] [11].
The substitution pattern significantly influences packing arrangements. Multiple substituted benzaldehyde derivatives exhibit isomorphous crystal structures with subtle packing differences arising from electronic and steric effects [7]. The benzyloxy substituent introduces additional conformational flexibility that can accommodate various packing arrangements while maintaining favorable intermolecular interactions.
Layer-like packing motifs are common in benzyloxy-substituted derivatives, with molecules arranged in planar or near-planar sheets stabilized by combinations of hydrogen bonding and π-π stacking interactions [14]. These arrangements optimize both electrostatic interactions and van der Waals contacts while minimizing unfavorable steric repulsions.
Density functional theory calculations provide detailed electronic structure information and enable prediction of molecular properties, reactivity patterns, and spectroscopic characteristics. Computational studies of benzyloxy-substituted benzaldehyde derivatives reveal systematic relationships between structure and electronic properties [15] [16] [17].
Density functional theory calculations using the B3LYP exchange-correlation functional with 6-311++G basis sets provide accurate ground state geometries for benzyloxy-substituted benzaldehyde derivatives. 4-(Benzyloxy)benzaldehyde calculations demonstrate significant structural changes upon geometry optimization in the gas phase compared to crystalline structures [15] [17].
The optimized gas-phase geometry exhibits different dihedral angles and bond lengths compared to the crystalline form, indicating the influence of intermolecular interactions on molecular conformation. The total energy of the crystalline form is calculated as -18.808 kiloelectron volts, while the gaseous optimized structure shows different energetic characteristics [17].
Conformational analysis reveals multiple stable conformers arising from rotation around the benzyloxy linkage. Potential energy surface scans identify stable conformations with energy differences typically ranging from 3 to 5 kilocalories per mole between conformers [18]. The most stable conformations correspond to arrangements that minimize steric hindrance while maximizing favorable electronic interactions.
The frontier molecular orbitals provide critical insights into chemical reactivity and electronic properties. 4-(Benzyloxy)benzaldehyde exhibits a highest occupied molecular orbital energy of -6.768 electron volts and a lowest unoccupied molecular orbital energy of -1.826 electron volts, resulting in a frontier orbital energy gap of 4.942 electron volts [17].
The HOMO-LUMO energy gap indicates high kinetic stability and low chemical reactivity, consistent with the stable aromatic character of the molecule [19] [20]. The frontier orbitals are typically localized on the aromatic system with significant contributions from the carbonyl group and benzyloxy substituent. The HOMO generally exhibits π-character distributed across the aromatic rings, while the LUMO shows π*-character with substantial contribution from the carbonyl group [16].
Related benzaldehyde derivatives demonstrate similar frontier orbital characteristics. 2-(4-Pyridyl)benzaldehyde shows HOMO and LUMO energies of -6.8178 and -2.4359 electron volts respectively, with an energy gap of 4.3818 electron volts [19]. These values indicate comparable electronic characteristics across structurally related compounds.
Density functional theory calculations enable determination of various molecular descriptors that characterize electronic properties and chemical behavior. The dipole moment of 4-(Benzyloxy)benzaldehyde is calculated as 5.247 Debye [17], indicating significant charge separation arising from the polar carbonyl group and substitution pattern.
The ionization potential and electron affinity, derived from frontier orbital energies, provide measures of electron-donating and electron-accepting capabilities. Chemical hardness, calculated as half the HOMO-LUMO energy gap, indicates resistance to electronic perturbation and chemical modification [19] [21]. The global electrophilicity index quantifies the tendency to accept electrons from electron-rich species [19].
Molecular electrostatic potential maps reveal regions of high and low electron density, identifying sites for potential electrophilic and nucleophilic attack [21]. The carbonyl oxygen typically appears as an electron-rich region suitable for electrophilic interaction, while the aromatic system shows regions of varying electron density depending on substitution patterns [21].
Density functional theory calculations predict vibrational frequencies that correspond to infrared and Raman spectroscopic observations. The characteristic carbonyl stretching frequency appears around 1700 reciprocal centimeters, while aromatic carbon-carbon stretching modes occur in the 1450 to 1600 reciprocal centimeter region [22] [23].
Hydroxyl group vibrations provide diagnostic information about hydrogen bonding interactions. The O-H stretching frequency typically appears around 3300 reciprocal centimeters for free hydroxyl groups but shifts significantly upon hydrogen bonding [22]. Intramolecular hydrogen bonding in hydroxybenzaldehyde derivatives results in characteristic frequency shifts that can be accurately predicted by computational methods.